
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as FBP1 and belongs to the class of pyridinone derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of FBP1 is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. FBP1 has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects:
FBP1 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. FBP1 has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, FBP1 has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Vorteile Und Einschränkungen Für Laborexperimente
FBP1 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. FBP1 has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo experiments. However, FBP1 has some limitations as well. Its solubility in water is relatively low, which can make it challenging to work with in aqueous environments. Additionally, FBP1 has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the research and development of FBP1. One potential direction is to investigate its therapeutic potential for the treatment of various inflammatory and oxidative stress-related diseases. Another direction is to study its anticancer properties further and explore its potential as a chemotherapeutic agent. Additionally, more studies are needed to understand the mechanism of action of FBP1 fully. Further research is also needed to investigate the long-term safety and efficacy of FBP1.
Conclusion:
In conclusion, FBP1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. Although further research is needed to fully understand its mechanism of action and long-term safety and efficacy, FBP1 has the potential to become a valuable tool in the field of medicine.
Synthesemethoden
The synthesis of FBP1 involves the reaction of 4-fluorobenzaldehyde with 3-methoxypropylamine, followed by the condensation of the resulting product with ethyl acetoacetate. The final product is obtained by the hydrolysis of the ethyl ester using sodium hydroxide. The overall synthesis process is relatively simple and can be carried out in a few steps.
Wissenschaftliche Forschungsanwendungen
FBP1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. FBP1 has also been shown to possess antioxidant activity, which can help protect cells from oxidative stress. Additionally, FBP1 has been found to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-methoxypropyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-21-10-2-8-18-9-7-15(19)14(16(18)20)11-12-3-5-13(17)6-4-12/h3-7,9,19H,2,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPRAFPDBRUYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxypropyl)-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

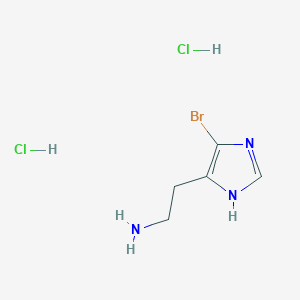



![3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2382680.png)
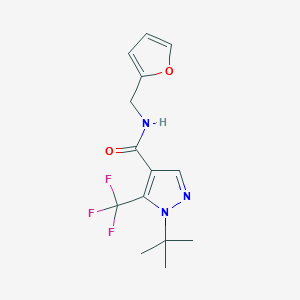
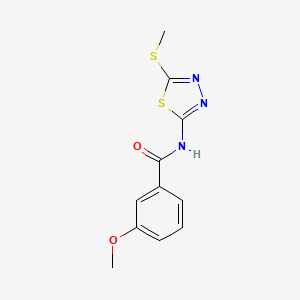
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone](/img/structure/B2382685.png)
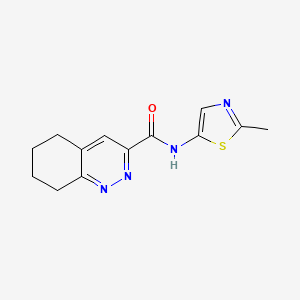
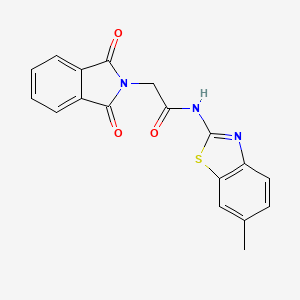

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)